Auristatin F-hydroxypropylamide is derived from dolastatin 10, a peptide originally isolated from the sea hare Dolabella auricularia. This compound is classified as a microtubule inhibitor and falls under the broader category of cytotoxic agents used in targeted cancer therapies. Its structural modifications enhance its solubility and efficacy compared to other members of the auristatin family, such as monomethyl auristatin E.
The synthesis of auristatin F-hydroxypropylamide typically involves several key steps:
Recent advancements have focused on optimizing these synthesis methods to enhance yield and reduce production costs while maintaining the compound's potency against various cancer cell lines .
The molecular structure of auristatin F-hydroxypropylamide features a core structure that includes a modified peptide backbone with specific functional groups that enhance its activity. The key structural components include:
The three-dimensional conformation of auristatin F-hydroxypropylamide plays a critical role in its interaction with tubulin, which is essential for its mechanism of action .
Auristatin F-hydroxypropylamide undergoes several chemical reactions during its application as an ADC:
These reactions are crucial for ensuring that the drug remains inactive until it reaches the target site, minimizing off-target effects.
The mechanism of action of auristatin F-hydroxypropylamide involves:
Studies have shown that this mechanism effectively targets various cancer types, including lymphomas and solid tumors .
Auristatin F-hydroxypropylamide exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as an ADC payload .
Auristatin F-hydroxypropylamide is primarily used in the development of antibody-drug conjugates aimed at treating various cancers. Its applications include:
Ongoing research continues to explore new combinations and formulations involving auristatin F-hydroxypropylamide to improve therapeutic outcomes in oncology .
Auristatin F-Hydroxypropylamide (Auristatin F-HPA) is a synthetic analogue of the natural cytostatic peptide dolastatin 10. It functions as a ultra-potent microtubule-disrupting agent in antibody-drug conjugate design. Its mechanism involves binding to tubulin at the vinca domain, inhibiting microtubule polymerization, and inducing G2/M cell cycle arrest and apoptosis. With sub-nanomolar cytotoxicity (IC₅₀ values typically ranging from 0.01 to 0.1 nM), Auristatin F-Hydroxypropylamide enables targeted eradication of antigen-expressing cancer cells while minimizing systemic exposure due to its inherent membrane impermeability and conjugation-dependent activation [1] [5].
Auristatin F-Hydroxypropylamide belongs to a family of auristatin derivatives optimized for antibody-drug conjugate applications. Key structural differences dictate pharmacological profiles:
Table 1: Comparative Properties of Major Auristatin Payloads
Payload | Key Structural Feature | Cytotoxic IC₅₀ Range | Bystander Activity | Typical DAR Range |
---|---|---|---|---|
Auristatin F-Hydroxypropylamide | Hydroxypropylamide C-terminus | 0.01–0.1 nM | Moderate | 2–8 |
Monomethyl Auristatin E | Carboxylate C-terminus | 0.01–0.1 nM | High | 3–4 |
Monomethyl Auristatin F | Amine C-terminus | 0.1–1 nM | Low | 3–4 |
Monomethyl Dolastatin 10 | Native seco-dolastatin | 0.1–1 nM | Low | Limited data |
Auristatin F-Hydroxypropylamide exhibits potency comparable to Monomethyl Auristatin E but features a hydroxypropylamide moiety enhancing conjugation flexibility. Unlike Monomethyl Auristatin E’s charged carboxylate, Auristatin F-Hydroxypropylamide’s neutral hydroxypropylamide group reduces hydrophobicity-driven aggregation, enabling higher drug-to-antibody ratios while maintaining plasma stability. This balance positions Auristatin F-Hydroxypropylamide as a versatile payload suitable for diverse linker strategies [1] [5].
Auristatin F-Hydroxypropylamide’s primary amine facilitates conjugation via cleavable and non-cleavable linkers. Protease-cleavable linkers (e.g., valine-citrulline-para-aminobenzylcarbamate) leverage lysosomal cathepsin B for intracellular payload release. Auristatin F-Hydroxypropylamide’s moderate hydrophobicity enables drug-to-antibody ratios up to 8 without inducing significant antibody aggregation—a limitation observed with more hydrophobic auristatins like Monomethyl Auristatin F at drug-to-antibody ratios >4. Site-specific conjugation technologies (e.g., engineered cysteines, unnatural amino acids) yield homogeneous Auristatin F-Hydroxypropylamide-antibody conjugates with defined drug-to-antibody ratios, enhancing pharmacokinetic profiles and therapeutic indices. Controlled hydrophobicity is critical; excessive payload hydrophobicity accelerates plasma clearance, while low hydrophobicity may reduce cellular uptake [1] [4] [5].
Auristatin F-Hydroxypropylamide-antibody conjugates rely on antigen-mediated endocytosis and lysosomal processing for payload liberation. Upon antigen binding (e.g., HER2, CD30, Trop-2), the antibody-drug conjugate-receptor complex internalizes via clathrin-coated pits, progressing through early endosomes (pH ~6.5), late endosomes (pH ~5.5), and lysosomes (pH ~4.7). Lysosomal proteases (cathepsin B, cathepsin D) cleave peptide-based linkers, releasing free Auristatin F-Hydroxypropylamide. Non-cleavable linkers require complete antibody degradation for payload liberation. Auristatin F-Hydroxypropylamide’s membrane permeability facilitates diffusion into the cytosol, where it binds β-tubulin, disrupting mitotic spindle assembly. Resistance mechanisms include impaired lysosomal function (e.g., reduced cathepsin B expression) and upregulated drug efflux pumps (e.g., P-glycoprotein), which may reduce intracellular Auristatin F-Hydroxypropylamide concentrations [1] [3] [5].
Auristatin F-Hydroxypropylamide demonstrates moderate bystander killing due to its controlled membrane permeability. Released payload diffuses across membranes of neighboring antigen-negative cells, overcoming tumor heterogeneity. This effect is linker-dependent: protease-cleavable linkers (e.g., valine-citrulline) release membrane-permeable Auristatin F-Hydroxypropylamide, while non-cleavable linkers trap payload within the target cell. In vitro co-culture models show:
Table 2: Bystander Killing Efficiency of Auristatin F-Hydroxypropylamide Versus Analogues
Payload | Linker Type | Bystander Killing Efficiency | Key Determinants |
---|---|---|---|
Auristatin F-Hydroxypropylamide | Cleavable (VC-PABC) | Moderate (40–60% antigen-negative cell kill) | Membrane permeability, extracellular cleavage |
Monomethyl Auristatin E | Cleavable (VC-PABC) | High (70–90%) | High membrane permeability |
Monomethyl Auristatin F | Cleavable (VC-PABC) | Low (<20%) | Low membrane permeability |
Auristatin F-Hydroxypropylamide | Non-cleavable | Minimal (<5%) | Intracellular retention |
Bystander efficacy is maximized in densely packed solid tumors with permeable membranes and extracellular protease activity. Cleavable linkers enable payload release not only intracellularly but also in the extracellular matrix via tumor-associated proteases (e.g., cathepsin B, matrix metalloproteinases), amplifying Auristatin F-Hydroxypropylamide’s spatial reach. This is critical for tumors with heterogeneous antigen expression [1] [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7